molecular formula C14H15ClN4O B2544993 2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride CAS No. 1226259-07-9

2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride

Cat. No. B2544993
CAS RN: 1226259-07-9
M. Wt: 290.75
InChI Key: HFMNVGHATJWYHR-UHFFFAOYSA-N
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Description

2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential as a treatment for various diseases.

Scientific Research Applications

Synthesis and Anticancer Activity

Research into the synthesis and biological evaluation of related compounds has shown potential anticancer activities. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, suggesting a promising avenue for developing new anticancer agents (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Tuberculostatic Activity

Compounds featuring phenylpiperazine structures have also been evaluated for their tuberculostatic activity, highlighting the versatility of such compounds in addressing various infectious diseases. For instance, the synthesis and evaluation of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives have shown promising results in vitro, with minimum inhibiting concentrations within a specific range (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Serotonin Receptor Antagonism

Another area of application is in the development of serotonin receptor antagonists. Novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles have been prepared and evaluated for their 5-HT3 antagonism, showing favorable receptor antagonism in the Guinea pig ileum, which is crucial for developing new treatments for disorders related to serotonin dysregulation (Mahesh, Perumal, & Pandi, 2004).

Antifungal Compound Solubility and Partitioning

Research into the physicochemical properties of novel antifungal compounds, including those related to the 2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride structure, has focused on solubility thermodynamics and partitioning processes. This is critical for understanding the drug delivery pathways and optimizing the pharmacological profile of new antifungal agents (Volkova, Levshin, & Perlovich, 2020).

Stability Under Stress Conditions

The stability of related pharmaceutical substances under stress conditions has been studied to ensure the viability of these compounds throughout the drug development process. For instance, the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under various stress conditions was examined, providing valuable insights into the stability and degradation pathways of these compounds, which is essential for regulatory compliance and formulation development (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).

properties

IUPAC Name

2-phenyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O.ClH/c15-10-12-14(18-8-6-16-7-9-18)19-13(17-12)11-4-2-1-3-5-11;/h1-5,16H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMNVGHATJWYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(N=C(O2)C3=CC=CC=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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